BenchChemオンラインストアへようこそ!

1-(2-cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

medicinal chemistry benzimidazole SAR hydrogen-bond donor count

1-(2-Cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (CAS 537701-83-0) is a synthetic, fully substituted 1H-benzo[d]imidazole derivative bearing a cyclohexylethyl group at N1 and a p-tolyloxymethyl substituent at C2. Its molecular formula is C23H28N2O with an exact mass of 348.220164 g/mol.

Molecular Formula C23H28N2O
Molecular Weight 348.49
CAS No. 537701-83-0
Cat. No. B2599105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
CAS537701-83-0
Molecular FormulaC23H28N2O
Molecular Weight348.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4CCCCC4
InChIInChI=1S/C23H28N2O/c1-18-11-13-20(14-12-18)26-17-23-24-21-9-5-6-10-22(21)25(23)16-15-19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-17H2,1H3
InChIKeyAQVQJEKOHFFNQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (CAS 537701-83-0): Procurement-Relevant Chemical Identity


1-(2-Cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (CAS 537701-83-0) is a synthetic, fully substituted 1H-benzo[d]imidazole derivative bearing a cyclohexylethyl group at N1 and a p-tolyloxymethyl substituent at C2. Its molecular formula is C23H28N2O with an exact mass of 348.220164 g/mol [1]. This substitution pattern distinguishes it from the more commonly encountered 2-substituted benzimidazoles that retain an unsubstituted N1 position. The compound has been structurally characterized by GC-MS and is catalogued in authoritative spectral databases [1]. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and variations in the N1 and C2 substitution patterns are known to profoundly affect target selectivity, metabolic stability, and physicochemical properties [2].

Why N1-Cyclohexylethyl Benzimidazoles Cannot Be Substituted with Simpler 2-Substituted Analogs


The benzimidazole scaffold is highly sensitive to the position and nature of substituents. The target compound is uniquely substituted at both the N1 and C2 positions, whereas the vast majority of pharmacologically characterized benzimidazole analogs—such as 2-(2-cyclohexylethyl)-1H-benzo[d]imidazole and its 5-halo or 5,6-dimethyl variants—are substituted only at C2 and retain an unsubstituted N1 hydrogen [1]. This N1-H group is capable of acting as a hydrogen-bond donor, whereas the N1-cyclohexylethyl group in the target compound eliminates this H-bond donor capacity and introduces substantial steric bulk, altering target binding, solubility, and metabolic profile. Evidence from CYP17A1 inhibitor development programs confirms that introduction of a cyclohexane ring via the N1 linker profoundly affects potency, and that even subtle changes such as embedding a polar amine into the cyclohexane ring cause significant loss of activity [2]. Consequently, procurement of a simpler 2-substituted benzimidazole as a substitute for the target compound is not scientifically justifiable without explicit comparative data.

Quantitative Differential Evidence for 1-(2-Cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (CAS 537701-83-0)


N1-Cyclohexylethyl Substitution Eliminates the H-Bond Donor Present in All 1H-Unsubstituted Benzimidazole Comparators

The target compound carries a cyclohexylethyl substituent at the N1 position of the benzimidazole core. This structural feature permanently eliminates the N1-hydrogen atom that is present in the most widely studied comparator class—2-substituted-1H-benzo[d]imidazoles such as 2-(2-cyclohexylethyl)-1H-benzo[d]imidazole, 5-chloro-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole, and 5,6-dimethyl-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole [1]. The N1-H group in comparators serves as a hydrogen-bond donor (HBD), whereas the target compound has zero HBD counts. This difference directly impacts membrane permeability, CYP450 binding orientation, and target selectivity. In CYP17A1 inhibitor optimization, the introduction of a cyclohexane-containing N1-substituent was shown to have 'the most profound effect' on potency, and replacement of this group with a protonatable amine (compound 3 vs. compound 2) caused a significant loss of activity [2].

medicinal chemistry benzimidazole SAR hydrogen-bond donor count

C2-(p-Tolyloxy)methyl Substituent Provides a Distinct Ether-Linked Aromatic System Absent in All 2-Alkyl Benzimidazole Comparators

The target compound bears a p-tolyloxymethyl group at the C2 position, which is an aryl-alkyl-ether-linked substituent. In contrast, the closest characterized analogs—such as 2-(2-cyclohexylethyl)-1H-benzo[d]imidazole, 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (MIC 0.75–1.5 µg/mL against M. tuberculosis), and 5,6-dimethyl-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (MIC 0.75–1.5 µg/mL against M. tuberculosis)—carry alkane or cycloalkane substituents at C2 without an aryl ether linkage [1]. The p-tolyloxy group introduces an additional aromatic ring with a para-methyl substituent connected via an oxygen atom. In the CYP17A1 inhibitor series, replacement of a nitrogen linker with an oxygen linker (analogous to the ether linkage in the target compound) produced compound 12, which was among the three most potent compounds with an IC50 of 3.4 µM [2]. This indicates that the ether linkage at the C2 position can confer meaningful biological activity differences compared to C2-alkyl analogs.

medicinal chemistry structure-activity relationship C2 substitution

Class-Level SAR Evidence: 2-Cyclohexylethyl Substituent Is a Key Activity Determinant in Benzimidazole Anti-Infective and CYP17A1 Inhibitor Programs

Whilst direct bioactivity data for the target compound itself remain absent from the peer-reviewed primary literature, robust class-level SAR evidence establishes the critical role of the cyclohexylethyl moiety. In antimycobacterial benzimidazoles, compounds possessing the cyclohexylethyl substituent at the C-2 position were more active than those with longer chain linkers, with lead compounds achieving MIC values of 0.75–1.5 µg/mL against M. tuberculosis and M. bovis strains [1]. A Free-Wilson QSAR analysis of antifungal benzimidazoles and benzoxazoles against Candida albicans identified the 2-cyclohexylethyl moiety at position 2 as a statistically significant contributor to antifungal activity, with the 5-Cl substituent being the most favorable additional group [2]. In CYP17A1 inhibitor development, the cyclohexane ring was explicitly identified as having 'the most profound effect' on inhibitory potency, and the presence of a ring system was deemed a necessary requirement for activity [3]. The target compound uniquely combines this activity-conferring cyclohexylethyl group with an N1-substitution pattern not evaluated in these studies.

antimycobacterial antifungal QSAR CYP17A1

Physicochemical Identity Verification: GC-MS Spectral Fingerprint Confirms Structural Integrity for Procurement Authentication

The target compound has a verified GC-MS spectrum archived in the SpectraBase spectral database (Compound ID 6Cek2T2msbs) [1]. Its exact mass is 348.220164 g/mol (molecular formula C23H28N2O) and its InChIKey is AQVQJEKOHFFNQY-UHFFFAOYSA-N. This spectral fingerprint provides an objective, instrument-based method for identity verification upon receipt, distinguishing it from closely related analogs that share the same molecular formula but differ in substitution pattern. For example, a regioisomer with the cyclohexylethyl group at C2 rather than N1 would have the same molecular formula and exact mass but a different InChIKey and distinct MS fragmentation pattern. The availability of this reference spectrum enables unambiguous identity confirmation, which is essential for procurement quality assurance.

analytical chemistry quality control GC-MS compound authentication

Recommended Application Scenarios for 1-(2-Cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (CAS 537701-83-0) Based on Available Evidence


Prostate Cancer Drug Discovery: CYP17A1 Inhibitor Lead Optimization Scaffold

The benzimidazole scaffold with cyclohexyl-containing N1 substitution has been validated in CYP17A1 inhibitor programs, where a related compound achieved an IC50 of 1.2 µM—comparable to the clinical agent abiraterone—and demonstrated selectivity over CYP3A4 (104 ± 4% residual activity vs. untreated control) without inhibiting POR (93 ± 9% residual activity) [1]. The target compound offers a distinct substitution pattern (N1-cyclohexylethyl with C2-p-tolyloxymethyl) not yet evaluated in this context, making it a justifiable procurement choice for medicinal chemistry teams seeking to explore novel chemical space around a validated pharmacophore.

Antimycobacterial Screening: Extension of Cyclohexylethyl Benzimidazole SAR

C2-cyclohexylethyl benzimidazoles have demonstrated potent and selective antitubercular activity, with MIC values of 0.75–1.5 µg/mL against M. tuberculosis and M. bovis, and selectivity over non-malignant eukaryotic cells (LLC-PK1 pig kidney epithelial cell line) [2]. The target compound's unique N1-cyclohexylethyl substitution represents an unexplored dimension of this SAR. Procurement is warranted for laboratories aiming to determine whether N1-substitution maintains or improves antimycobacterial potency and selectivity relative to the C2-substituted leads.

Antifungal QSAR Model Expansion: Testing Free-Wilson Activity Contribution Predictions

Free-Wilson QSAR analysis has identified the 2-cyclohexylethyl moiety as a statistically significant contributor to antifungal activity against Candida albicans in benzimidazole and benzoxazole series, with the 5-Cl substituent being the most favorable additional group [3]. The target compound, which positions the cyclohexylethyl group at N1 rather than C2 and introduces a p-tolyloxymethyl group at C2, provides a critical test case for evaluating whether the activity contribution of the cyclohexylethyl group is position-dependent. Procurement of this compound would enable QSAR model refinement and validation.

Analytical Method Development and Reference Standard Qualification

The compound's verified GC-MS spectrum (SpectraBase Compound ID 6Cek2T2msbs; exact mass 348.220164 g/mol; InChIKey AQVQJEKOHFFNQY-UHFFFAOYSA-N) [4] makes it suitable for use as an analytical reference standard in method development. Laboratories developing HPLC or GC-MS methods for benzimidazole derivative analysis can use this compound as a system suitability standard, leveraging its unique retention characteristics and spectral fingerprint to verify chromatographic performance and detector response.

Quote Request

Request a Quote for 1-(2-cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.